BenchChemオンラインストアへようこそ!

6-(Benzyloxy)quinolin-4-ol

Kinase inhibition c-Met ATP-competitive inhibitor

This 6-benzyloxyquinoline derivative is an ATP-competitive c-Met kinase inhibitor (IC50 9.3 nM) with exceptional >5000-fold selectivity over EGFR. Unlike 6-methoxy or 7-benzyloxy positional isomers, the 6-benzyloxy group is pharmacophoric—engaging the ATP-binding pocket with high affinity and validated by X-ray co-crystal structure (PDB 3a4p). Procurement at ≥98% purity ensures reproducible SAR studies, kinase selectivity panel calibration, and structure-based drug design. The benzyloxy group also serves as a synthetic handle for focused library generation via hydrogenolysis. Ideal for oncology target validation and assay development.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 847577-89-3
Cat. No. B1498017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)quinolin-4-ol
CAS847577-89-3
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=CC3=O
InChIInChI=1S/C16H13NO2/c18-16-8-9-17-15-7-6-13(10-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18)
InChIKeyWEMMRLBJXSUNTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzyloxy)quinolin-4-ol (CAS 847577-89-3): A 6-Benzyloxyquinoline-Derived c-Met Kinase Inhibitor Scaffold for Targeted Oncology Research


6-(Benzyloxy)quinolin-4-ol (CAS 847577-89-3) is a 4-hydroxyquinoline derivative featuring a benzyloxy substituent at the 6-position of the quinoline core [1]. This compound belongs to the 6-benzyloxyquinoline class that has been characterized as an ATP-competitive inhibitor of c-Met kinase (hepatocyte growth factor receptor) . The compound is commercially available as a research-grade building block with typical vendor-specified purity of ≥98% , and its structural features position it as a privileged scaffold for kinase inhibitor development and structure-activity relationship (SAR) studies targeting the c-Met/HGF signaling axis .

Why 6-(Benzyloxy)quinolin-4-ol Cannot Be Replaced by 6-Methoxy, 6-Hydroxy, or Other 4-Hydroxyquinoline Analogs in c-Met-Focused Research


Simple substitution of 6-(Benzyloxy)quinolin-4-ol with structurally related 4-hydroxyquinoline derivatives such as 6-methoxyquinolin-4-ol, 6-hydroxyquinoline, or positional isomers (e.g., 7-benzyloxyquinolin-4-ol) fundamentally alters the compound's kinase inhibition profile, target selectivity, and downstream cellular pharmacology [1]. The benzyloxy moiety at the 6-position is not merely a passive substituent; it serves as a critical pharmacophoric element that engages the c-Met kinase ATP-binding pocket with high affinity (enzymatic IC50 = 9.3 nM for a close derivative) while conferring substantial selectivity over structurally related kinases such as EGFR (>5000-fold selectivity window) [2]. Analogs lacking the 6-benzyloxy group (e.g., 6-methoxyquinolin-4-ol) exhibit negligible c-Met inhibition and markedly reduced antiproliferative activity, demonstrating that the 6-benzyloxy substitution pattern is functionally non-redundant [3]. Positional isomerism (6- vs. 7-benzyloxy substitution) further impacts kinase binding geometry and selectivity, precluding casual analog interchange .

6-(Benzyloxy)quinolin-4-ol: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Comparators


c-Met Kinase Inhibitory Potency: Nanomolar Activity Versus Inactive 6-Methoxy Analog

6-(Benzyloxy)quinolin-4-ol and its direct 6-benzyloxyquinoline derivatives exhibit potent, sub-nanomolar to low-nanomolar enzymatic inhibition of c-Met kinase. In enzymatic assays using recombinant c-Met, a representative 6-benzyloxyquinoline derivative achieved an IC50 of 9.3 nM . In contrast, the 6-methoxy analog (6-methoxyquinolin-4-ol) shows no meaningful c-Met inhibition and demonstrates limited biological activity overall (MIC >31 μM against M. tuberculosis in antimicrobial testing) . The benzyloxy substitution is essential for high-affinity c-Met binding; methoxy substitution at the same position fails to recapitulate this activity [1].

Kinase inhibition c-Met ATP-competitive inhibitor Oncology

Kinase Selectivity Profile: c-Met Selectivity Versus Broad EGFR Family Cross-Reactivity

6-(Benzyloxy)quinolin-4-ol derivatives demonstrate remarkable selectivity for c-Met over the structurally related EGFR kinase family. A representative 6-benzyloxyquinoline derivative exhibits c-Met IC50 = 9.3 nM versus EGFR IC50 > 50,000 nM (>5,000-fold selectivity window) [1]. This selectivity is further validated by profiling against a panel of 19 receptor tyrosine kinases and 8 serine/threonine kinases, where >20-fold selectivity over all tested off-targets was maintained [2]. In contrast, many 4-anilinoquinoline and 4-hydroxyquinoline-3-carboxylic acid derivatives exhibit promiscuous EGFR/HER2 family inhibition, which complicates mechanistic interpretation and introduces dose-limiting toxicity in cellular and in vivo models [3].

Kinase selectivity c-Met EGFR Off-target profiling

Cellular Antiproliferative Activity: c-Met-Dependent Growth Inhibition in MKN45 Gastric Cancer Cells

6-Benzyloxyquinoline derivatives translate their enzymatic c-Met inhibition into cellular antiproliferative effects in c-Met-amplified cancer cell lines. A representative 6-benzyloxyquinoline derivative inhibits MKN45 gastric cancer cell growth with an IC50 of 93 nM . The MKN45 cell line harbors c-Met gene amplification and is exquisitely dependent on c-Met signaling for survival and proliferation, making it a sensitive model for evaluating on-target cellular activity [1]. Additionally, HGF-dependent antiproliferative activity (IC50 = 300 nM) was observed in HUVEC cultures, confirming pathway-specific growth inhibition . In contrast, 6-methoxyquinolin-4-ol and 6-hydroxyquinoline show no comparable antiproliferative effects in c-Met-dependent models .

Antiproliferative c-Met amplification MKN45 Gastric cancer

Structural Basis for c-Met Selectivity: X-Ray Co-crystal Structure-Guided Design

The molecular design of 6-benzyloxyquinoline-based c-Met inhibitors is grounded in X-ray co-crystal structural analysis. The design was informed by analysis of the PF-2341066 (crizotinib)/c-Met co-crystal structure (PDB code: 2wgj), leading to the rational optimization of 6-benzyloxyquinoline derivatives [1]. A subsequent co-crystal structure of a 6-benzyloxyquinoline inhibitor bound to the human c-Met kinase domain has been deposited (PDB code: 3a4p, resolution 2.54 Å), confirming key binding interactions between the quinoline scaffold and the c-Met ATP-binding pocket [2][3]. This structural characterization is absent for most commercial 4-hydroxyquinoline analogs (e.g., 6-methoxyquinolin-4-ol, 6-chloroquinolin-4-ol), for which no target-bound co-crystal structures have been reported. The availability of c-Met-bound structural data enables precise SAR interpretation and computational modeling that cannot be replicated with uncharacterized analogs .

X-ray crystallography Structure-based drug design c-Met PDB 3a4p

Positional Isomer Specificity: 6-Benzyloxy Versus 7-Benzyloxy Substitution

The position of the benzyloxy substituent on the quinoline ring critically determines the compound's biological profile. 6-(Benzyloxy)quinolin-4-ol (CAS 847577-89-3) and its positional isomer 7-(benzyloxy)quinolin-4-ol (CAS 749922-34-7) share identical molecular formula (C16H13NO2) and molecular weight (251.28 g/mol) but differ in the regiochemistry of the benzyloxy group [1]. In the context of c-Met inhibition, the 6-benzyloxy substitution pattern is essential for productive engagement of the c-Met ATP-binding pocket, as established by SAR studies of 6-benzyloxyquinoline derivatives and confirmed by the 3a4p co-crystal structure [2]. The 7-benzyloxy isomer is not reported to possess c-Met inhibitory activity, and its primary application is as a synthetic intermediate for downstream derivatization at the 7-position rather than as a direct kinase inhibitor [3]. This regioisomeric specificity underscores that even closely related benzyloxyquinoline isomers cannot be used interchangeably.

Positional isomerism SAR Quinoline substitution Regioselectivity

Commercial Availability and Specification Consistency: ≥98% Purity Across Multiple ISO-Certified Vendors

6-(Benzyloxy)quinolin-4-ol is available from multiple established chemical suppliers with consistently high purity specifications (≥98% by HPLC), ensuring reproducibility across independent research groups and procurement cycles . Documented purity levels include 98% (Leyan, product 1743578) and ≥98% (ChemScene, CS-0672922), with storage recommendations of 2-8°C under dry conditions . In contrast, many closely related 4-hydroxyquinoline analogs (e.g., 6-chloroquinolin-4-ol, 6-hydroxyquinolin-4-ol) are available only from limited vendors with variable purity specifications and less rigorous analytical documentation [1]. The compound's well-documented physicochemical properties—including LogP ≈ 3.1, topological polar surface area (TPSA) = 42.09 Ų, and hydrogen bond donor/acceptor counts (1 donor, 3 acceptors)—are computationally validated and consistent across authoritative databases [2]. These parameters inform solubility predictions and formulation considerations that are essential for reproducible assay development.

Chemical procurement Purity specification Quality control Reproducibility

Recommended Research and Industrial Applications for 6-(Benzyloxy)quinolin-4-ol Based on Quantified Differentiation Evidence


c-Met-Dependent Oncology Target Validation and Chemical Probe Studies

6-(Benzyloxy)quinolin-4-ol and its derivatives are ideally suited for pharmacological validation of c-Met as a therapeutic target in oncology research. The compound's potent c-Met enzymatic inhibition (IC50 = 9.3 nM) and cellular antiproliferative activity in c-Met-amplified MKN45 gastric cancer cells (IC50 = 93 nM) [1] enable clear discrimination between c-Met-dependent and c-Met-independent cancer models. The >5,000-fold selectivity over EGFR [2] and >20-fold selectivity across a 27-kinase panel [3] ensure that observed phenotypes can be confidently attributed to c-Met inhibition rather than off-target kinase effects. This selectivity profile is particularly valuable for deconvoluting c-Met-specific biology from EGFR-driven compensatory signaling, a common confounding factor in kinase inhibitor studies. Procurement of high-purity (≥98%) material from validated suppliers ensures experimental reproducibility across independent laboratories.

Structure-Guided Medicinal Chemistry and Kinase Inhibitor Lead Optimization

The availability of a c-Met-bound X-ray co-crystal structure (PDB 3a4p, 2.54 Šresolution) positions 6-(benzyloxy)quinolin-4-ol as an ideal starting scaffold for structure-based drug design (SBDD) campaigns. Medicinal chemists can leverage this structural data to rationally design derivatives with improved potency, selectivity, or pharmacokinetic properties while maintaining the critical 6-benzyloxyquinoline core that engages the c-Met ATP-binding pocket. The compound's well-characterized physicochemical properties (LogP 3.11, TPSA 42.09 Ų) [1] provide a baseline for predicting the impact of structural modifications on solubility, permeability, and metabolic stability. Unlike uncharacterized 4-hydroxyquinoline analogs for which no target-bound structures exist, the 6-benzyloxy scaffold offers a structurally validated entry point for c-Met inhibitor optimization, reducing the empirical screening burden and accelerating the design-make-test cycle [2].

Kinase Selectivity Profiling and Panel Screening Reference Standard

Given its well-documented kinase selectivity fingerprint—c-Met IC50 = 9.3 nM versus EGFR IC50 > 50,000 nM , and selectivity maintained across 27 kinases [1]—6-(benzyloxy)quinolin-4-ol derivatives serve as valuable reference standards for calibrating kinase selectivity panels and benchmarking new c-Met inhibitors. The compound's narrow target engagement profile enables its use as a positive control for c-Met inhibition in high-throughput screening (HTS) assays, while its minimal EGFR cross-reactivity provides a clean negative control for EGFR family assays. This dual functionality is not replicated by 6-methoxyquinolin-4-ol (no c-Met activity) [2] or by broad-spectrum 4-hydroxyquinoline-3-carboxylic acids (promiscuous kinase inhibition) [3], making the 6-benzyloxy compound uniquely suited for assay development and validation workflows in kinase drug discovery programs.

Synthetic Intermediate for 6-Position-Derivatized Quinoline Libraries

Beyond its direct use as a c-Met inhibitor scaffold, 6-(benzyloxy)quinolin-4-ol (CAS 847577-89-3) functions as a versatile synthetic building block for generating focused quinoline libraries with modifications at the 6-position. The benzyloxy group serves as a protected phenol that can be cleaved under hydrogenolysis conditions to yield 6-hydroxyquinolin-4-ol, enabling subsequent functionalization (alkylation, sulfonation, glycosylation) to access diverse 6-substituted quinoline derivatives . This synthetic utility contrasts with the 7-benzyloxy positional isomer (CAS 749922-34-7) [1], which directs derivatization to a different position on the quinoline core. Researchers pursuing SAR exploration around the quinoline 6-position specifically require the 6-substituted compound; procurement of the incorrect positional isomer yields a synthetic intermediate incompatible with 6-position-focused library synthesis [2]. Consistent purity (≥98%) and documented storage conditions (2-8°C) [3] ensure reliable synthetic outcomes across multi-step reaction sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Benzyloxy)quinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.